

theoretical studies on 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

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An In-depth Technical Guide on the Theoretical and Experimental Studies of **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and materials science. Oxazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2]} This document details the computational methodologies used to predict its molecular structure, spectroscopic profile, and electronic properties. It also outlines experimental protocols for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction

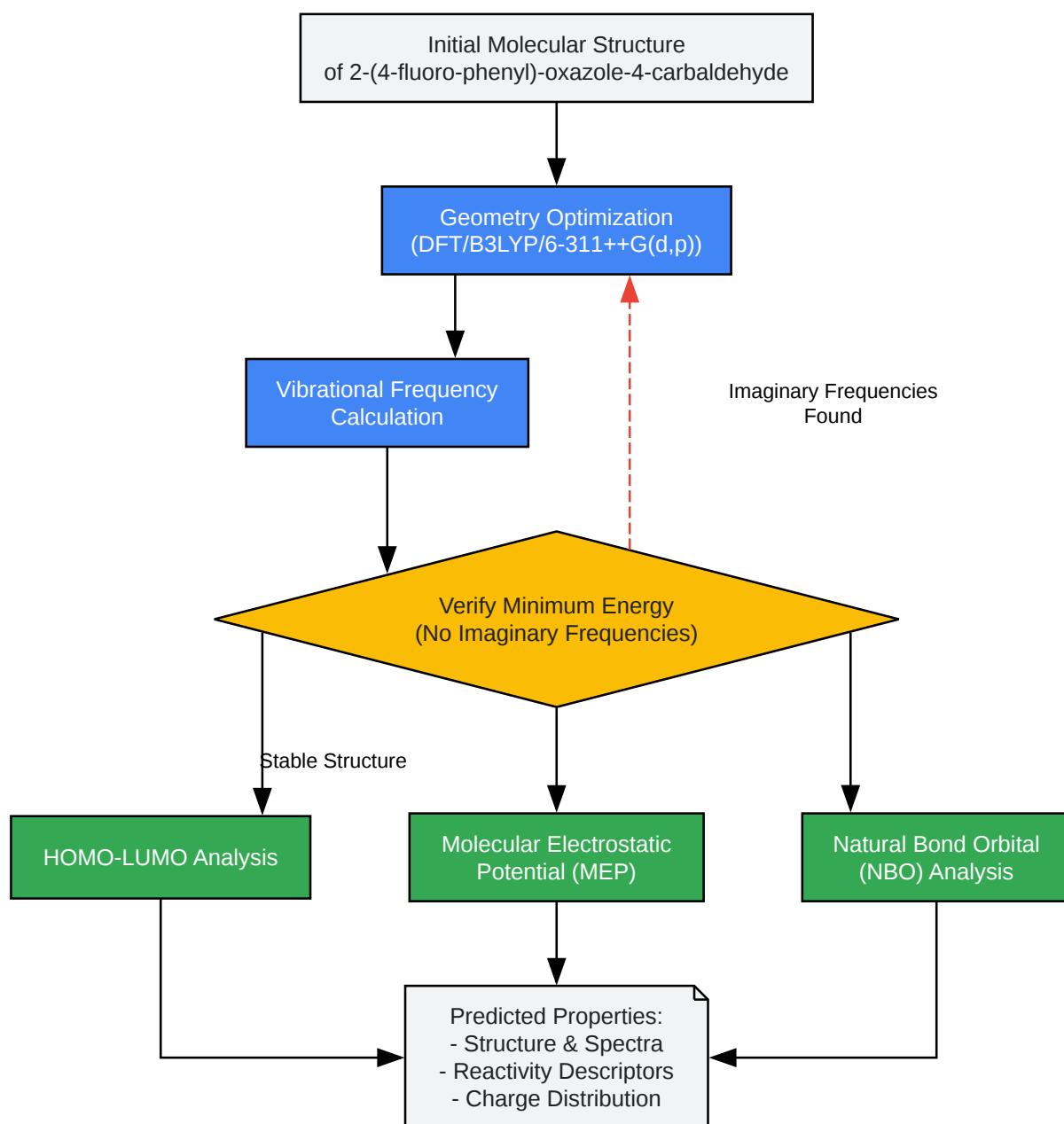
Heterocyclic compounds containing oxazole rings are significant scaffolds in the development of new therapeutic agents and functional materials.^{[3][4]} The title compound, **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde** (CAS: 152940-51-7, Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16), combines the reactive aldehyde functionality with the electronically significant fluoro-phenyl and oxazole moieties.^{[5][6]} Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the structure-property relationships

of such molecules.^[7] These computational methods allow for the prediction of geometric parameters, vibrational frequencies, electronic transitions, and reactivity, providing valuable insights that complement experimental findings.^[8] This guide will draw upon established theoretical data for structurally similar compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate the expected properties of the title compound.^{[1][2]}

Theoretical Studies: Computational Methodology

The theoretical analysis of **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde** is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a preferred method for its balance of accuracy and computational cost.^[7]

A standard and effective approach involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.^[1] The 6-311++G(d,p) basis set is commonly employed as it provides a good description of electronic properties for molecules containing heteroatoms.^[2] All calculations, including geometry optimization, frequency calculations, and electronic property predictions, are performed using this level of theory. To improve the agreement between theoretical and experimental vibrational frequencies, a scaling factor (e.g., 0.9613) is often applied to the computed wavenumbers.^[1]



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Caption: Workflow for theoretical calculations.

Predicted Molecular Properties

The following sections detail the predicted properties of **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde**, using data from the closely related compound 2-(4-fluorophenyl)-5-phenyl-

1,3,4-oxadiazole as a reference for quantitative values, as specific theoretical studies on the title compound are not available in the cited literature.[2]

Molecular Geometry

The geometry of the molecule is optimized to find the lowest energy conformation. The planarity of the phenyl and oxazole rings is a key feature. The calculated bond lengths and angles provide a precise three-dimensional structure. For the analogous oxadiazole, the C-O bond lengths in the heterocyclic ring are around 1.366-1.368 Å, and the C=N double bond is approximately 1.298 Å.[1][2] The C-F bond length is calculated to be around 1.352 Å.[2]

Table 1: Predicted Geometrical Parameters (based on a similar oxadiazole)[2]

Parameter	Bond	Length (Å)	Parameter	Angle	Value (°)
Bond Length	C-F	1.352	Bond Angle	C-C-F	~118-120
	C-O (ring)	~1.37		C-O-C (ring)	~105-108
	C=N (ring)	~1.30		C-C=N (ring)	~110-115
	C-C (ring)	~1.39-1.40		C-N=C (ring)	~105-110

|| C-H | ~1.08 | | H-C-C | ~120 |

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical frequency calculations can predict the infrared (IR) spectrum. This is invaluable for assigning experimental peaks to specific vibrational modes. Key expected vibrations include C-H stretching in the aromatic ring, C=O stretching of the aldehyde, C=N and C=C stretching within the rings, and C-F stretching.

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹)[2]

Vibrational Mode	Predicted Wavenumber (Scaled)	Expected Experimental Range
Aromatic C-H stretch	~3100-3050	3100-3000
Aldehyde C=O stretch	~1710-1690	1715-1695
Aromatic C=C stretch	~1600-1450	1610-1450
Ring C=N stretch	~1580-1550	1600-1550
Ring C-O stretch	~1230-1150	1250-1150
C-F stretch	~1230	1250-1210

| Aryl C-H out-of-plane bend | ~970-680 | 970-690 |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.^{[8][9]} For the related oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which indicates good kinetic stability.^[2]

Table 3: Predicted Electronic Properties and Reactivity Descriptors^[2]

Parameter	Definition	Predicted Value (eV)
EHOMO	Energy of Highest Occupied Molecular Orbital	-6.5743
ELUMO	Energy of Lowest Unoccupied Molecular Orbital	-2.0928
Energy Gap (ΔE)	ELUMO - EHOMO	4.4815
Ionization Potential (I)	-EHOMO	6.5743
Electron Affinity (A)	-ELUMO	2.0928
Electronegativity (χ)	$(I + A) / 2$	4.3336
Chemical Hardness (η)	$(I - A) / 2$	2.2408
Chemical Softness (S)	$1 / (2\eta)$	0.2231

| Electrophilicity Index (ω) | $\chi^2 / (2\eta)$ | 4.1956 |

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electron density, which is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10] For **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde**, the most negative regions (nucleophilic sites, typically colored red) are expected around the nitrogen atom of the oxazole ring and the oxygen atom of the carbaldehyde group.[2][11] The fluorine atom also contributes to a negative potential.[10] Positive regions (electrophilic sites, colored blue) are generally located around the hydrogen atoms. The MEP analysis indicates that the oxazole nitrogen is a likely site for electrophilic attack and hydrogen bonding interactions.[2][10]

Natural Bond Orbital (NBO) Analysis

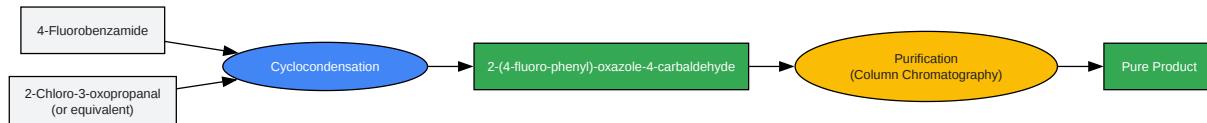
NBO analysis provides insight into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[12] This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. Significant interactions are expected between the lone pairs (n) of the oxygen and nitrogen atoms and the

antibonding (π) orbitals of the aromatic and oxazole rings.[12][13] These $n \rightarrow \pi$ interactions lead to intramolecular charge transfer (ICT), which stabilizes the molecular system.

Experimental Protocols

Synthesis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

A plausible synthetic route can be adapted from established methods for oxazole synthesis. One common method is the Robinson-Gabriel synthesis or variations thereof. A generalized protocol is provided below.



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Caption: General synthetic workflow.

Protocol:

- Reaction Setup: To a solution of 4-fluorobenzamide (1 equivalent) in a suitable solvent (e.g., dry toluene or dioxane), add a dehydrating agent (e.g., phosphorus pentoxide) or a coupling agent.
- Addition of Reagent: Add 2-chloro-3-oxopropanal or a similar α -haloketone (1.1 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture under reflux for several hours (e.g., 6-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction carefully with an aqueous solution of sodium bicarbonate.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde**.

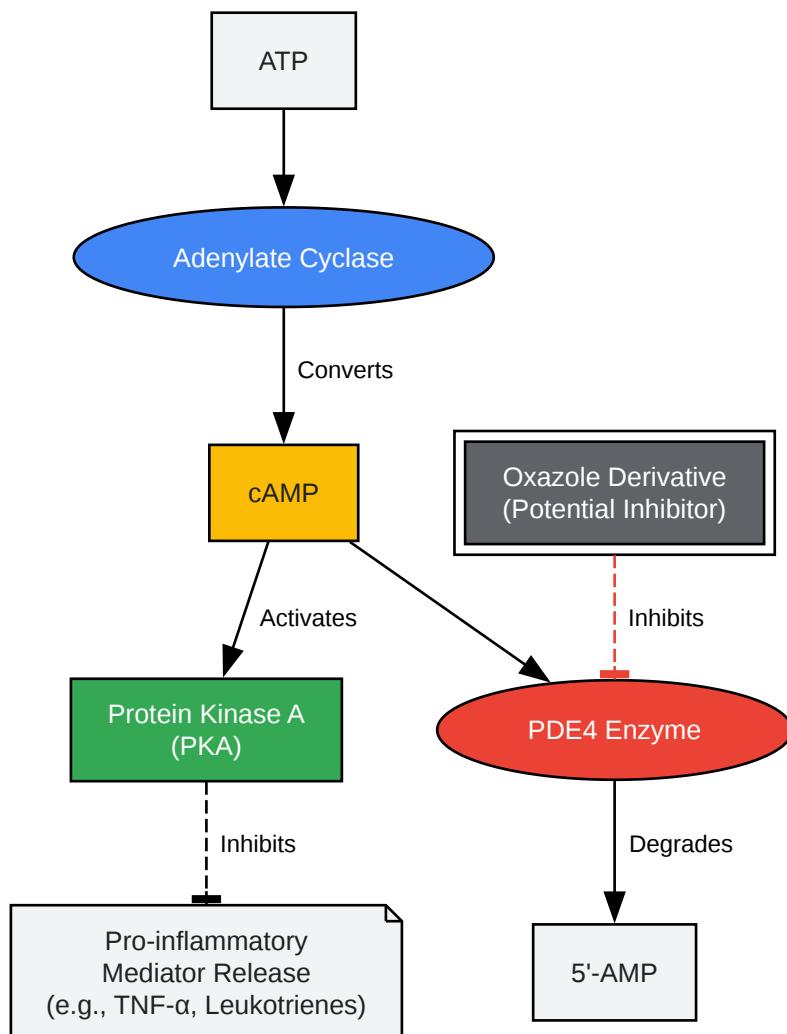
Spectroscopic Characterization

- FT-IR Spectroscopy: The FT-IR spectrum is recorded on a spectrometer in the range of 4000-400 cm^{-1} . The sample is typically prepared as a KBr pellet.[\[2\]](#)
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d_6 or CDCl_3 , with Tetramethylsilane (TMS) as an internal standard.[\[14\]](#) It should be noted that for some imidazole and oxazole derivatives, obtaining a complete ^{13}C NMR spectrum in solution can be challenging due to fast tautomeric exchange or quadrupolar broadening, which may lead to missing signals for the heterocyclic ring carbons.[\[15\]](#)

Potential Biological Significance and Applications

While specific biological data for the title compound is limited in the searched literature, the oxazole scaffold is present in numerous biologically active molecules. Derivatives of phenyl-oxazoles have been investigated for various therapeutic applications.

- PDE4 Inhibition: Phenyl-oxazole derivatives have been designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD.[\[16\]](#) The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.
- Antimicrobial and Anticancer Activity: The broader class of 1,3,4-oxadiazoles, structurally related to oxazoles, exhibits significant antimicrobial, antitubercular, and anticancer activities.[\[2\]\[17\]](#) The electronic properties and structural features of **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde** make it a candidate for screening in these areas.
- Enzyme Inhibition: The aldehyde group can act as a reactive handle or a pharmacophore that interacts with biological targets. The fluorophenyl group can enhance binding affinity and improve metabolic stability.[\[18\]](#)



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Caption: Potential role as a PDE4 inhibitor.

Conclusion

Theoretical studies provide a powerful framework for understanding the molecular properties of **2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde**. DFT calculations predict a stable molecular structure with distinct electronic features governed by the interplay of the fluorophenyl, oxazole, and carbaldehyde groups. Analysis of the frontier molecular orbitals and molecular electrostatic potential suggests high kinetic stability and identifies key sites for chemical reactions and intermolecular interactions. These computational insights, combined with the established biological relevance of the oxazole scaffold, highlight the potential of this compound as a valuable building block in the design of novel pharmaceuticals and functional materials. Further experimental validation of these theoretical predictions is warranted to fully explore its potential.

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